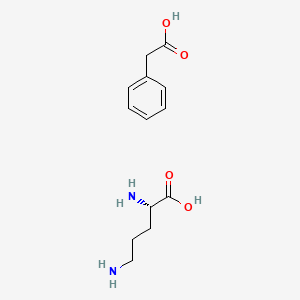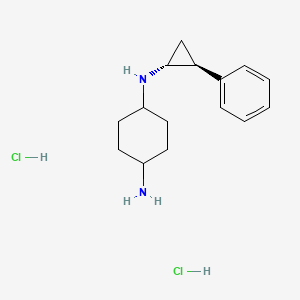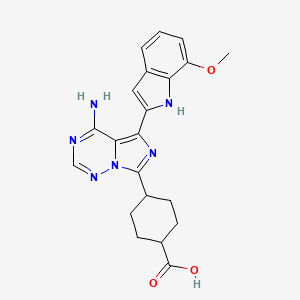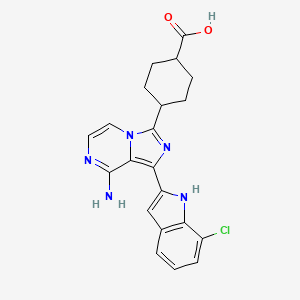
PBTZ169
Vue d'ensemble
Description
Applications De Recherche Scientifique
Macozinone has several scientific research applications, including:
Chemistry: Used as a model compound to study the synthesis and reactivity of benzothiazinones.
Biology: Investigated for its effects on Mycobacterium tuberculosis and other bacterial strains.
Medicine: Undergoing clinical trials for the treatment of tuberculosis, particularly multidrug-resistant strains.
Industry: Potential use in the development of new antitubercular drugs
Mécanisme D'action
Target of Action
The primary target of PBTZ169, also known as Macozinone, is an enzyme called decaprenylphosphoryl ribose oxidase, or DprE1 . This enzyme plays a vital role in the biosynthesis of key cell wall components in Mycobacterium tuberculosis .
Mode of Action
Macozinone interacts with its target, DprE1, by forming a covalent bond with the active-site Cys387 residue . This interaction results in the covalent inhibition of DprE1 , effectively blocking the enzyme’s function and disrupting the biosynthesis of key cell wall components .
Biochemical Pathways
The inhibition of DprE1 by Macozinone affects the synthesis of arabinan polymers, which are essential components of the cell wall in Mycobacterium tuberculosis . This disruption in the biochemical pathway leads to downstream effects that compromise the structural integrity of the bacterial cell wall .
Pharmacokinetics
The pharmacokinetics of Macozinone have been studied in clinical trials. It has been shown to have a linear pharmacokinetic profile in the dosage range up to 640 mg after single and multiple administration . The preferred regimen of Macozinone intake is administration after meals .
Result of Action
The result of Macozinone’s action is the bactericidal effect against Mycobacterium tuberculosis . By inhibiting the essential enzyme DprE1, Macozinone disrupts the biosynthesis of key cell wall components, leading to the death of the bacteria .
Action Environment
The action of Macozinone can be influenced by various environmental factors. For instance, the drug’s absorption and bioavailability can be affected by food intake, as indicated by the preferred regimen of administration after meals . Additionally, the drug’s efficacy can be influenced by the metabolic state of the bacteria, which can vary depending on the microenvironment within the host .
Orientations Futures
Macozinone is currently undergoing Phase 1/2 clinical studies for the treatment of TB . The extraordinary potency of Macozinone is derived from its covalent mode of inhibition, as well as the cellular location of the target DprE1 . The high values of relative bioavailability of the prolonged-release tablets may indicate an indirect confirmation of their gastroretentive properties .
Analyse Biochimique
Biochemical Properties
Macozinone covalently inhibits DprE1, an enzyme essential for the biosynthesis of key cell wall components . This interaction is crucial for its function as it disrupts the synthesis of the essential arabinan polymers of the cell wall in Mycobacterium tuberculosis .
Cellular Effects
Macozinone has been shown to have additive effects with many TB therapeutic agents, both marketed and in development, and has synergic effects with bedaquiline and clofazimine in preclinical models . This suggests that Macozinone can influence cell function by interacting with various cellular processes and pathways.
Molecular Mechanism
The molecular mechanism of Macozinone involves the inhibition of the essential flavoprotein DprE1 by forming a covalent bond with the active-site Cys387 residue . This interaction disrupts the synthesis of arabinogalactan, a key component of the cell wall of Mycobacterium tuberculosis .
Temporal Effects in Laboratory Settings
In laboratory settings, the effects of Macozinone have been observed over time. For instance, a Multiple Ascending Dose study in 2016 investigated the safety, tolerability, and pharmacokinetics of Macozinone at doses up to 640 mg once daily for 14 days and revealed a good safety profile of the drug .
Dosage Effects in Animal Models
Animal tests have shown that Macozinone is very effective when combined with two existing TB drugs, pyrazinamide and bedaquiline
Metabolic Pathways
Macozinone is involved in the metabolic pathway that synthesizes the essential arabinan polymers of the cell wall in Mycobacterium tuberculosis . It interacts with the enzyme DprE1 in this pathway .
Méthodes De Préparation
Voies de synthèse et conditions de réaction
La macozinone est synthétisée par un procédé en plusieurs étapes à partir de réactifs disponibles dans le commerce. La synthèse implique la formation d'un noyau benzothiazinone, suivie de l'introduction d'une fraction pipérazine. Les étapes clés comprennent :
- Formation du noyau benzothiazinone par une réaction de cyclisation.
- Introduction de la fraction pipérazine par substitution nucléophile.
- Purification et cristallisation finales pour obtenir le composé pur .
Méthodes de production industrielle
La production industrielle de la macozinone implique la mise à l'échelle de la synthèse en laboratoire à une plus grande échelle. Cela nécessite l'optimisation des conditions de réaction pour garantir un rendement et une pureté élevés. Le processus comprend généralement :
- Réaction de cyclisation à grande échelle pour former le noyau benzothiazinone.
- Introduction efficace de la fraction pipérazine.
- Purification à l'aide de techniques de chromatographie à l'échelle industrielle.
- Cristallisation pour obtenir le produit final .
Analyse Des Réactions Chimiques
Types de réactions
La macozinone subit plusieurs types de réactions chimiques, notamment :
Oxydation : La macozinone peut être oxydée pour former divers métabolites.
Réduction : Le composé peut être réduit pour former un complexe de Meisenheimer désaromatisé.
Substitution : Les réactions de substitution nucléophile sont utilisées dans sa synthèse.
Réactifs et conditions courantes
Oxydation : Les agents oxydants courants comprennent le peroxyde d'hydrogène et le permanganate de potassium.
Réduction : Des agents réducteurs tels que le borohydrure de sodium sont utilisés.
Substitution : Des réactifs nucléophiles comme la pipérazine sont utilisés en milieu basique.
Principaux produits formés
Oxydation : Divers métabolites oxydés.
Réduction : Complexe de Meisenheimer désaromatisé.
Substitution : Benzothiazinone substituée par la pipérazine.
Applications de la recherche scientifique
La macozinone a plusieurs applications de recherche scientifique, notamment :
Chimie : Utilisée comme composé modèle pour étudier la synthèse et la réactivité des benzothiazinones.
Biologie : Etudiée pour ses effets sur Mycobacterium tuberculosis et d'autres souches bactériennes.
Médecine : En cours d'essais cliniques pour le traitement de la tuberculose, en particulier des souches multirésistantes.
Industrie : Utilisation potentielle dans le développement de nouveaux médicaments antituberculeux
Mécanisme d'action
La macozinone exerce ses effets en inhibant l'enzyme décaprenylphosphoryl ribose oxydase (DprE1), qui est essentielle à la biosynthèse des polymères arabinane dans la paroi cellulaire de Mycobacterium tuberculosis. Le composé se lie de manière covalente au site actif de DprE1, conduisant à l'inhibition de la synthèse de la paroi cellulaire et finalement à la mort de la cellule bactérienne .
Comparaison Avec Des Composés Similaires
La macozinone fait partie de la classe des composés benzothiazinone, qui comprend d'autres composés similaires tels que le BTZ043. Comparée à ces composés, la macozinone a montré une puissance supérieure et un mécanisme d'action unique. Les composés similaires comprennent :
BTZ043 : Une autre benzothiazinone à forte activité antituberculeuse.
8-cyanobenzothiazinone : Un dérivé aux propriétés pharmacocinétiques améliorées
La macozinone se distingue par sa forte puissance, son mécanisme d'action unique et son potentiel pour traiter la tuberculose multirésistante .
Propriétés
IUPAC Name |
2-[4-(cyclohexylmethyl)piperazin-1-yl]-8-nitro-6-(trifluoromethyl)-1,3-benzothiazin-4-one | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H23F3N4O3S/c21-20(22,23)14-10-15-17(16(11-14)27(29)30)31-19(24-18(15)28)26-8-6-25(7-9-26)12-13-4-2-1-3-5-13/h10-11,13H,1-9,12H2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
BJDZBXGJNBMCAV-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CCC(CC1)CN2CCN(CC2)C3=NC(=O)C4=C(S3)C(=CC(=C4)C(F)(F)F)[N+](=O)[O-] | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H23F3N4O3S | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
456.5 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
1377239-83-2 | |
| Record name | Macozinone [INN] | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=1377239832 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | Macozinone | |
| Source | DrugBank | |
| URL | https://www.drugbank.ca/drugs/DB14821 | |
| Description | The DrugBank database is a unique bioinformatics and cheminformatics resource that combines detailed drug (i.e. chemical, pharmacological and pharmaceutical) data with comprehensive drug target (i.e. sequence, structure, and pathway) information. | |
| Explanation | Creative Common's Attribution-NonCommercial 4.0 International License (http://creativecommons.org/licenses/by-nc/4.0/legalcode) | |
| Record name | 2-(4-(Cyclohexylmethyl)piperazin-1-yl)-8-nitro-6-(trifluoromethyl)-4H-benzo[e][1,3]thiazin-4-one | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
| Record name | MACOZINONE | |
| Source | FDA Global Substance Registration System (GSRS) | |
| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/A3M1353L40 | |
| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


![(8S,9R,10S,11R,13R,14R,17R)-17-(3,3-dimethylbut-1-ynyl)-17-hydroxy-13-methyl-11-[4-[methyl(propan-2-yl)amino]phenyl]-1,2,6,7,8,9,10,11,12,14,15,16-dodecahydrocyclopenta[a]phenanthren-3-one](/img/structure/B609768.png)
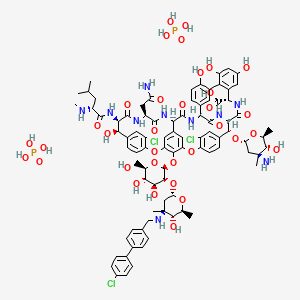
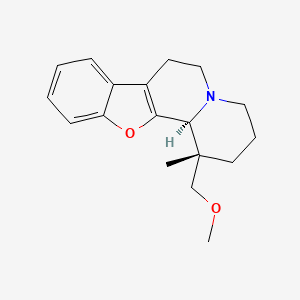
![(4R)-3-[4-[(2Z)-2-[(4-hydroxy-3-methoxy-2-nitrophenyl)methylidene]hydrazinyl]phenyl]-4-methyl-4,5-dihydro-1H-pyridazin-6-one](/img/structure/B609771.png)

